4-bromo-N-propylbenzamide
Overview
Description
4-bromo-N-propylbenzamide is a chemical compound that is part of the benzamide family, characterized by a bromine atom attached to the benzene ring and a propyl group attached to the amide nitrogen. Although the provided papers do not directly discuss 4-bromo-N-propylbenzamide, they provide insights into the chemistry of related bromobenzamide compounds and their applications in synthesizing various aromatic and heterocyclic compounds.
Synthesis Analysis
The synthesis of related bromobenzamide compounds involves palladium-catalyzed reactions. For instance, the direct arylation of heteroarene C-H bonds by 2- or 4-bromobenzamides has been achieved using a palladium catalyst and KOAc as the base, leading to the formation of heteroaryl benzamides . Similarly, 2-amino-5-bromo-3-iodobenzamide, a compound with structural similarities to 4-bromo-N-propylbenzamide, has been used as a synthon for the synthesis of nitrogen-containing heterocycles through palladium-catalyzed cross-coupling reactions . These methods could potentially be adapted for the synthesis of 4-bromo-N-propylbenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromobenzamide derivatives has been studied using various techniques. For example, the crystal structure of a related compound, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was determined by X-ray diffraction, revealing a monoclinic system with space group P21/c . This study also included vibrational spectroscopy and density functional theory (DFT) calculations to analyze the molecular structure. Such techniques could be employed to determine the molecular structure of 4-bromo-N-propylbenzamide and to understand its intramolecular and intermolecular interactions.
Chemical Reactions Analysis
Bromobenzamide compounds participate in various chemical reactions. The synthesis of multisubstituted triphenylenes and phenanthrenes has been reported using o-bromobenzyl alcohol in a palladium-catalyzed cascade reaction involving deacetonative cross-coupling and intramolecular cyclization . Additionally, bromobenzamide derivatives have been used to access bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines through intramolecular reactions . These studies suggest that 4-bromo-N-propylbenzamide could also be a versatile intermediate in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzamide derivatives can be inferred from their molecular structure and reactivity. The presence of the bromine atom can influence the compound's reactivity, as seen in the halogen···halogen interactions in cocrystals of 4-bromobenzamide with dicarboxylic acids . These interactions are crucial for the design of cocrystals and can affect the compound's solubility and stability. The electronic properties of bromobenzamide derivatives, such as the first order hyperpolarizability and molecular electrostatic potential, have been studied using DFT calculations, providing insights into their potential applications in materials science .
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
4-bromo-N-propylbenzamide and its derivatives have been explored in the synthesis of various medicinal compounds. For instance, benzamide derivatives have been synthesized, including compounds like 5-bromo-2-((4-chlorobenzyl) oxy) bromomethyl benzene, and tested for biological activity, highlighting the compound's potential in drug discovery and development (Bi, 2015).
Crystal Engineering and Structural Analysis
The compound plays a role in crystal engineering, where its interactions, such as hydrogen bonds and halogen bonds, are studied. For example, the crystal structure of related compounds, such as 4-nitrobenzamide·4-iodobenzamide, demonstrates the importance of 4-bromo-N-propylbenzamide in understanding molecular interactions and structural properties of crystals (Saha, Nangia, & Jaskólski, 2005).
Antidiabetic Potential
In the realm of therapeutic applications, derivatives of 4-bromo-N-propylbenzamide have been investigated for their antidiabetic effects. A study on a derivative compound, (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), showed promising results in improving glucose and lipid abnormalities, indicating the compound's potential use in treating type 2 diabetes (Jung et al., 2017).
Radiopharmaceutical Applications
The compound has also been utilized in the development of radiolabeled ligands for medical imaging. An example is the radioiodination of a compound with a structure similar to 4-bromo-N-propylbenzamide for imaging serotonin-5HT2-receptors, demonstrating its relevance in nuclear medicine and diagnostic imaging (Mertens et al., 1994).
Antibacterial and Antifungal Activities
Research has also been conducted on compounds synthesized from 4-bromo-2-hydroxybenzamide, assessing their antibacterial and antifungal activities. Such studies are vital for developing new antimicrobial agents in response to increasing antibiotic resistance (Mehta, 2013).
Electronic and Optical Applications
From an electronics and materials science perspective, studies involving N-(4-Bromophenyl)-4-nitrobenzamide, a related compound, have been conducted to explore its potential in electro-optical applications. The compound's hyperpolarizability indicates its usefulness in this field (Dwivedi & Kumar, 2019).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHYZJDMVOCWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389387 | |
Record name | 4-bromo-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-propylbenzamide | |
CAS RN |
223557-19-5 | |
Record name | 4-bromo-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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